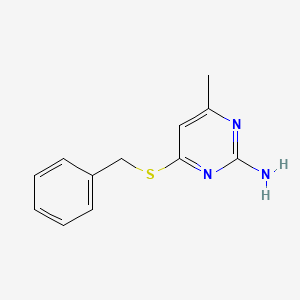

4-Benzylsulfanyl-6-methylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzylthio)-6-methylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. The compound’s structure features a benzylthio group at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position of the pyrimidine ring. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-6-methylpyrimidin-2-amine typically involves the functionalization of pyrimidine derivatives. One common method starts with the preparation of 2-amino-4-chloro-6-methylpyrimidine, which is then subjected to nucleophilic substitution with benzylthiol to introduce the benzylthio group at the 4-position. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 4-(Benzylthio)-6-methylpyrimidin-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-(Benzylthio)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 4-(Benzylthio)pyrimidine

- 6-Methylpyrimidin-2-amine

- 4-(Benzylthio)-2-aminopyrimidine

Uniqueness

4-(Benzylthio)-6-methylpyrimidin-2-amine is unique due to the specific combination of functional groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both the benzylthio and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biological Activity

4-Benzylsulfanyl-6-methylpyrimidin-2-amine (BSMP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BSMP, including its synthesis, mechanisms of action, and relevant case studies. The focus will be on its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | This compound |

The compound features a pyrimidine ring substituted with a benzylsulfanyl group and an amino group, which contributes to its diverse biological activities.

Anti-inflammatory Activity

BSMP has been evaluated for its anti-inflammatory properties through various in vitro and in vivo studies. A notable study reported that derivatives of pyrimidine compounds exhibited significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Table 1: COX-2 Inhibition Data

The results indicate that BSMP has comparable efficacy to known anti-inflammatory drugs like celecoxib.

Anticancer Activity

Research has demonstrated that BSMP exhibits potential anticancer properties by targeting specific molecular pathways involved in cancer cell proliferation. In vitro studies have shown that BSMP can inhibit the growth of various cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines, BSMP was found to induce apoptosis through the activation of caspase pathways. The treatment resulted in a significant reduction in cell viability, with an IC50 value reported at approximately 15 µM.

Table 2: Anticancer Efficacy Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Caspase activation | |

| MDA-MB-231 | 12 | Cell cycle arrest |

Antimicrobial Activity

BSMP has also been assessed for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These results indicate that while BSMP may not be as potent as traditional antibiotics, it still possesses notable antimicrobial effects.

The biological activities of BSMP are attributed to its ability to interact with specific enzymes and receptors involved in inflammation and cancer progression. For instance, its structure allows it to bind effectively to the active site of COX-2, inhibiting its enzymatic action and subsequently reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of BSMP. Modifications on the benzylsulfanyl or methyl groups can significantly alter its biological activity. Research indicates that electron-donating groups enhance anti-inflammatory activity while substituents on the pyrimidine ring improve anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzylsulfanyl-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?

Answer: The synthesis of pyrimidin-2-amine derivatives typically involves multi-step organic reactions. For example:

- Nucleophilic substitution : Introduce benzylsulfanyl groups via thiol intermediates under alkaline conditions.

- Coupling reactions : Use palladium catalysts (e.g., Suzuki-Miyaura coupling) to attach aryl or alkyl groups to the pyrimidine core.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity.

Key optimization parameters include temperature control (60–100°C for substitution reactions), solvent selection (DMF for polar intermediates), and catalyst loading (1–5 mol% Pd). Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 hexane/ethyl acetate) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm, pyrimidine C2-amine at δ 159–162 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 272.1024 for C12H13N3S).

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

Cross-reference spectral data with computational predictions (e.g., Gaussian DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and biological targets of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., electron-deficient pyrimidine C4/C6 positions).

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinases or enzymes (e.g., EGFR or acetylcholinesterase).

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å).

Validate predictions with experimental assays (e.g., enzyme inhibition IC50 measurements) .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in pyrimidin-2-amine derivatives?

Answer:

- Crystallization : Grow crystals via slow evaporation (e.g., dichloromethane/methanol 1:1) at 4°C.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Solve structures with SHELX-97, achieving R-factors < 0.05. Key metrics include bond lengths (C–S: 1.75–1.80 Å) and dihedral angles (pyrimidine-benzyl plane: 15–30°).

SC-XRD confirms regioisomerism and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing the amine group) .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO2) at C4/C6.

- Biological assays : Test antimicrobial activity (MIC via broth dilution) or cytotoxicity (MTT assay on cancer cell lines, e.g., MCF-7).

- Data analysis : Use multivariate regression to correlate logP values (2.5–3.5) with bioactivity. SAR trends may reveal enhanced activity with lipophilic substituents .

Q. How can researchers optimize reaction yields and selectivity in large-scale syntheses?

Answer:

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Grignard additions) to improve heat dissipation.

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, stoichiometry).

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring.

Case study: A DoE approach increased yields from 65% to 88% by adjusting Pd(OAc)2 loading from 2% to 3.5% .

Properties

CAS No. |

6308-34-5 |

|---|---|

Molecular Formula |

C12H13N3S |

Molecular Weight |

231.32 g/mol |

IUPAC Name |

4-benzylsulfanyl-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3S/c1-9-7-11(15-12(13)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15) |

InChI Key |

FFISJOKFSFTPCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.